![molecular formula C27H23F3N2O3 B2900122 ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate CAS No. 481659-90-9](/img/structure/B2900122.png)
ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate is a complex organic compound with the molecular formula C27H23F3N2O3 It is a derivative of indole, a significant heterocyclic system in natural products and drugs
Safety and Hazards
Orientations Futures
Indole derivatives, such as this compound, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Their role in cell biology and their application as biologically active compounds for the treatment of various disorders have attracted increasing attention in recent years .
Méthodes De Préparation
The synthesis of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate typically involves multiple steps. One common synthetic route includes the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to produce the indole core . The introduction of the trifluoromethyl group and the biphenyl moiety is achieved through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the trifluoromethyl group and biphenyl moiety allows for electrophilic and nucleophilic substitution reactions under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethyl group and biphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: This compound also contains a trifluoromethyl group but differs in its core structure, which is an imidazole instead of an indole.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound features a biphenyl moiety similar to the target compound but lacks the indole core. The uniqueness of ethyl 1-ethyl-5-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amido]-1H-indole-2-carboxylate lies in its combination of the indole core with the trifluoromethyl and biphenyl groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 1-ethyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O3/c1-3-32-23-14-13-20(15-18(23)16-24(32)26(34)35-4-2)31-25(33)22-8-6-5-7-21(22)17-9-11-19(12-10-17)27(28,29)30/h5-16H,3-4H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGYMKNLXTCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
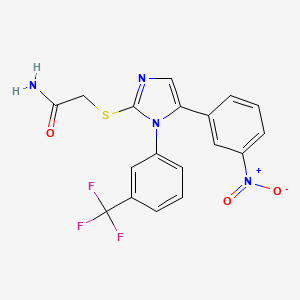
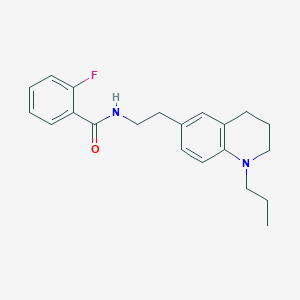
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2900048.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)
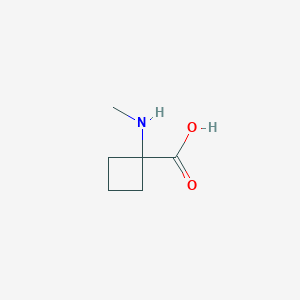
![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
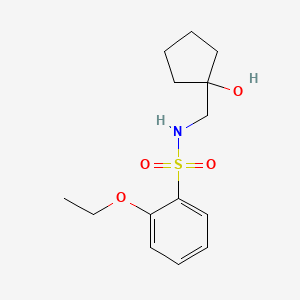
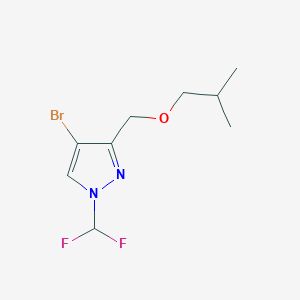
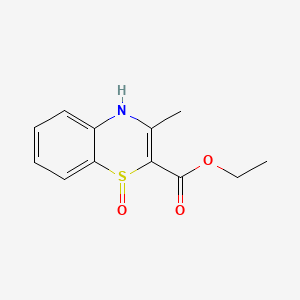
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)
